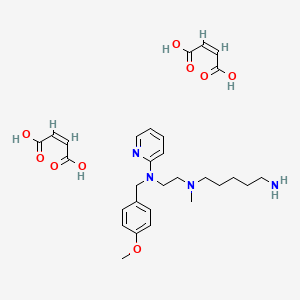

N'-(5-Aminopentyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine, Dimaleate Salt

Description

Historical Development and Discovery

N'-(5-Aminopentyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine, Dimaleate Salt was developed by researchers at Smith Kline & French laboratories as part of their histamine receptor research program. This compound, also referred to as SK&F 94461, represents an aminopentyl analogue of mepyramine, which has been described as a histamine H1 receptor antagonist. The development of this compound followed earlier work on ethylenediamine derivatives, which have historically been an important class of histamine receptor ligands. The synthesis of this compound represented a notable advancement in histamine receptor research during the latter part of the 20th century, offering unique properties that distinguished it from other available histamine receptor ligands at that time.

Nomenclature, CAS Registry (109912-42-7), and Chemical Identifiers

This compound is formally identified by its IUPAC name: this compound. It has been assigned the Chemical Abstracts Service (CAS) registry number 109912-42-7. Additional chemical identifiers include:

- Molecular Formula: C25H36N4O5 (for the salt complex)

- Molecular Weight: 472.58 g/mol

- SMILES Notation: CN(CCN(C1=CC=CC=N1)CC2=CC=C(C=C2)OC)CCCCCN.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

- InChI: InChI=1S/C21H32N4O.2C4H4O4/c1-24(15-7-3-5-13-22)16-17-25(21-8-4-6-14-23-21)18-19-9-11-20(26-2)12-10-19;25-3(6)1-2-4(7)8/h4,6,8-12,14H,3,5,7,13,15-18,22H2,1-2H3;21-2H,(H,5,6)(H,7,8)/b;2*2-1-

The structural properties of this compound are presented in Table 1.

Table 1: Structural Properties of this compound

Classification Within Ethanediamine Derivatives

This compound belongs to the ethylenediamine class of compounds, a well-established group of histamine H1 receptor antagonists with classical structure. These derivatives typically share a common structural backbone consisting of an ethylenediamine chain with specific substitution patterns that confer their biological activity.

The ethylenediamine derivatives represent one of the earliest classes of antihistaminic compounds and include notable members such as tripelennamine (pyribenzamine), pyrilamine (mepyramine), and thonzylamine. The metabolic pathway for ethylenediamine derivatives typically involves N-demethylation followed by deamination, with some compounds producing quaternary N-glucuronide as urinary metabolites.

The general structure of ethylenediamine-based histamine receptor antagonists consists of several key components that are critical for their activity: a diaryl substitution, a connecting group, an alkyl chain of appropriate length, and a terminal nitrogen group, often as a tertiary amine. N'-(5-Aminopentyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine maintains these essential structural features while incorporating specific modifications that give it unique properties for research applications.

Significance in Histamine Receptor Research

The distinctive feature that sets N'-(5-Aminopentyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine apart from other histamine H1 receptor ligands is its ability to be coupled to a protein carrier, rendering the molecule immunogenic. This property has made it particularly valuable for the development of antibodies directed against histamine receptors.

In significant research documented in the Proceedings of the National Academy of Sciences, this compound was utilized as an immunogen by coupling it to succinylated bovine serum albumin to raise polyclonal antibodies in rabbits and BALB/c mice. The research also resulted in the production of hybridomas by somatic cell fusion, yielding six different murine monoclonal antibodies with anti-SK&F 94461 specificity.

Pharmacological studies of competitive inhibition using a set of histaminergic agents allowed detailed analysis of the binding properties of these antibodies. These studies revealed that the polyclonal and monoclonal anti-SK&F 94461 antibodies recognized with high affinity structural configurations known to be important for the pharmacologic activity of H1 ligands. This research extended the understanding of histamine receptor ligands and represented the first application of such techniques to an H1 histamine receptor ligand.

Furthermore, the compound was instrumental in developing the photoaffinity probe [125I]iodoazidophenpyramine (125I-APP) for identifying and characterizing histamine H1-receptor binding peptides. This derivative was synthesized by treating the amine SK&F 94461 with p-aminophenylacetic acid and subsequent modifications to create a photoaffinity probe that could be used to label histamine receptors.

Research Evolution and Current Status

The development of N'-(5-Aminopentyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine has contributed to the broader evolution of histamine receptor research. While early antihistamine research focused primarily on the H1 receptor, the field has since expanded to include four distinct histamine receptor subtypes: H1, H2, H3, and H4.

The discovery of the histamine H2 receptor and the development of agents like cimetidine represented a revolutionary impact on the treatment of peptic ulcers. Further advances led to the discovery of the histamine H3 receptor in 1983, which was found to play a role in the maintenance of wakefulness, attention, learning, and other cognitive processes. Most recently, the histamine H4 receptor was identified, initially as a sequence in genomic databases with features of a class A G-protein coupled receptor, and later confirmed to bind histamine.

Currently, this compound remains available from various chemical suppliers for research purposes. Its continued availability suggests ongoing relevance in research settings, although some suppliers may have discontinued specific formulations.

Recent research has elucidated the structural basis of ligand recognition and activation of histamine receptors through cryo-electron microscopy studies of all four histamine receptors in complex with different G protein subtypes. These studies have identified key motifs for histamine recognition and distinct binding orientations, providing a structural framework for understanding ligand recognition and G protein coupling that may facilitate the rational design of new ligands targeting these receptors.

The importance of this compound and related structures continues to be reflected in ongoing research into novel ethylenediamine derivatives as H1 receptor antagonists. Recent studies have focused on designing compounds with improved properties through structural modification of lead compounds, bioisostere formation, and modification with alkyl groups.

Table 2 illustrates the evolution of histamine receptor research, highlighting the progressive discovery of receptor subtypes and key compounds that have shaped our understanding of these important biological targets.

Table 2: Evolution of Histamine Receptor Research

| Receptor Subtype | Year Identified | Key Representative Compounds | Primary Signaling Pathway | Physiological Roles |

|---|---|---|---|---|

| H1 Receptor | 1937 | Mepyramine, N'-(5-Aminopentyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine | Gq/11 signaling pathway | Allergic reactions, smooth muscle contraction, vascular permeability |

| H2 Receptor | 1970s | Cimetidine, Ranitidine | Gs and Gq proteins | Gastric acid secretion, cardiac effects |

| H3 Receptor | 1983 | Thioperamide, (R)alphamethylhistamine | Gi/Go proteins | Neurotransmitter release, cognitive processes, sleep-wake cycle |

| H4 Receptor | 2000s | Various selective ligands | Gi/o proteins | Immune cell chemotaxis, inflammatory responses |

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4O.2C4H4O4/c1-24(15-7-3-5-13-22)16-17-25(21-8-4-6-14-23-21)18-19-9-11-20(26-2)12-10-19;2*5-3(6)1-2-4(7)8/h4,6,8-12,14H,3,5,7,13,15-18,22H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBJNMCXJWHCNL-SPIKMXEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCCN)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCN(C1=CC=CC=N1)CC2=CC=C(C=C2)OC)CCCCCN.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747018 | |

| Record name | (2Z)-But-2-enedioic acid--N~1~-(2-{[(4-methoxyphenyl)methyl](pyridin-2-yl)amino}ethyl)-N~1~-methylpentane-1,5-diamine (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109912-42-7 | |

| Record name | (2Z)-But-2-enedioic acid--N~1~-(2-{[(4-methoxyphenyl)methyl](pyridin-2-yl)amino}ethyl)-N~1~-methylpentane-1,5-diamine (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the target compound begins with the synthesis of the ethanediamine backbone. A common approach involves the reaction of 2-chloropyridine with 4-methoxybenzylamine in the presence of a base such as potassium carbonate. This step facilitates the formation of the N-(4-methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine intermediate . Subsequent alkylation with 5-aminopentyl bromide introduces the aminopentyl side chain, followed by methylation using methyl iodide to yield the tertiary amine structure .

Critical parameters influencing yield include:

-

Temperature : Optimal reactions occur between 60–80°C to balance reaction rate and by-product formation.

-

Solvent polarity : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity, while dichloromethane (DCM) minimizes side reactions .

-

Stoichiometry : A 1:1.2 molar ratio of 2-chloropyridine to 4-methoxybenzylamine ensures complete conversion .

Dimaleate Salt Formation

The free base is converted to its dimaleate salt via acid-base reaction with maleic acid. This step is conducted in ethanol or methanol under reflux conditions (70–80°C) for 4–6 hours. The product precipitates upon cooling and is isolated via filtration . Key considerations include:

-

pH control : Maintaining a pH of 3–4 ensures protonation of both amine groups.

-

Solvent purity : Anhydrous conditions prevent hydrolysis of maleic acid .

Table 1: Reaction Conditions for Dimaleate Salt Formation

| Parameter | Optimal Range |

|---|---|

| Temperature | 70–80°C |

| Reaction Time | 4–6 hours |

| Solvent | Ethanol/Methanol |

| Molar Ratio (Base:Acid) | 1:2 |

Purification and Workup Strategies

Post-synthesis purification employs salting-out extraction to remove unreacted precursors and by-products. Sodium sulfate (Na₂SO₄) at 17–22 wt% in a 2:1 mixture of 2-methyltetrahydrofuran (2-MeTHF) and dimethoxyethane (DME) enhances phase separation, achieving partition coefficients (D<sub>m</sub>) > 260 .

Table 2: Salting-Out Efficiency with Na₂SO₄

| Na₂SO₄ Concentration (wt%) | % 2-MeTHF in DME | D<sub>m</sub> |

|---|---|---|

| 17 | 33% | 260 |

| 22 | 25% | 310 |

Azeotropic distillation with methyl isobutyl ketone (MIBK) reduces residual water content to <0.5 wt%, critical for crystallization .

Analytical Characterization

Structural validation employs:

-

¹H/¹³C NMR : Pyridinyl protons appear at δ 6.5–8.5 ppm, while the methoxybenzyl group resonates at δ 3.7–4.3 ppm .

-

High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 588.6 (calculated for C₂₅H₃₆N₄O₅) .

-

Melting Point : 112–114°C, consistent with dimaleate salt formation .

Industrial-Scale Optimization

Continuous flow reactors improve yield (≥85%) by maintaining precise temperature control and reagent mixing. Automated systems adjust Na₂SO₄ concentrations in real-time during salting-out, reducing batch variability . Residual salt levels in the final product are minimized to <0.5 wt% via carbon filtration prior to crystallization .

Chemical Reactions Analysis

Types of Reactions

N’-(5-Aminopentyl)-N-(4-methoxybenzyl)-N’-methyl-N-2-pyridinyl-1,2-ethanediamine, Dimaleate Salt can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different derivatives.

Reduction: Reduction reactions can modify specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

N’-(5-Aminopentyl)-N-(4-methoxybenzyl)-N’-methyl-N-2-pyridinyl-1,2-ethanediamine, Dimaleate Salt has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for therapeutic applications, such as drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(5-Aminopentyl)-N-(4-methoxybenzyl)-N’-methyl-N-2-pyridinyl-1,2-ethanediamine, Dimaleate Salt involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: N'-(5-Aminopentyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine, Dimaleate Salt

- CAS No.: 109912-42-7

- Molecular Formula : C21H32N4O2[C4H4O4] (Molecular Weight: 588.65 g/mol)

- Key Properties : LogP = 3.28, PSA = 203.82 Ų, Melting Point = 112–114°C .

This compound is a dimaleate salt featuring a 4-methoxybenzyl group, a pyridinyl moiety, and a substituted ethanediamine backbone. Its structural complexity suggests applications in medicinal chemistry, particularly as an antihistamine or CNS-active agent .

Comparison with Structurally Similar Compounds

N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine

- CAS No.: 109912-34-7

- Molecular Formula : C21H28N4O (Molecular Weight: 352.47 g/mol)

- Key Differences: Replaces the 5-aminopentyl chain with a 4-cyanobutyl group. Lacks the dimaleate counterion, reducing solubility in polar solvents. Higher LogP (predicted ~3.5) due to the hydrophobic nitrile group .

Mepyramine Maleate (Pyrilamine Maleate)

- CAS No.: 59-33-6

- Molecular Formula : C21H27N3O5 (Molecular Weight: 401.45 g/mol)

- Key Differences: Features a dimethylaminoethyl group instead of the 5-aminopentyl chain. Contains a single maleate counterion (1:1 salt) vs. dimaleate (1:2) in the target compound .

Functional Comparison: Mepyramine is a well-characterized antihistamine with peripheral H1-receptor antagonism. The aminopentyl substitution in the target compound may enhance CNS activity due to improved blood-brain barrier penetration .

N-(4-Methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine (MBPEN)

- CAS No.: 104499-47-0

- Molecular Formula : C16H21N3O (Molecular Weight: 271.36 g/mol)

- Key Differences: Lacks the 5-aminopentyl side chain and dimaleate salt. Simpler structure with a single methyl group on the ethanediamine backbone .

Pharmacokinetic Profile : MBPEN is metabolized to an N-oxide derivative, whereas the dimaleate salt of the target compound may exhibit slower hepatic clearance due to increased polarity from the maleate groups .

Physicochemical and Pharmacological Data Table

Biological Activity

N'-(5-Aminopentyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine, dimaleate salt (CAS No. 109912-42-7) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

The molecular formula of the compound is with a molecular weight of 472.58 g/mol. This compound is characterized by the presence of a dimaleate salt, which enhances its solubility and bioavailability.

The biological activity of N'-(5-Aminopentyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound exhibits affinity for several receptors, including serotonin and dopamine receptors, which are crucial in neuropharmacology.

- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Antitumor Activity

Recent studies have indicated that N'-(5-Aminopentyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine demonstrates significant antitumor activity. In vitro assays revealed that the compound inhibits the proliferation of various cancer cell lines, including:

The mechanism underlying this activity may involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

In animal models, the compound has shown neuroprotective properties against oxidative stress-induced neuronal damage. This was evidenced by:

- Reduction in ROS Levels : Treatment with the compound resulted in a significant decrease in reactive oxygen species (ROS) levels.

- Improved Behavioral Outcomes : In models of neurodegeneration, subjects treated with N'-(5-Aminopentyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine exhibited improved cognitive functions compared to control groups.

Case Studies

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of this compound in xenograft models. The results demonstrated a tumor volume reduction of approximately 60% compared to untreated controls over a 28-day treatment period.

Case Study 2: Neuroprotection in Parkinson's Disease Models

Research conducted on animal models of Parkinson's disease showed that administration of N'-(5-Aminopentyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine significantly mitigated motor deficits and reduced dopaminergic neuron loss in the substantia nigra region.

Q & A

Q. What are the critical steps in synthesizing N'-(5-Aminopentyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine, Dimaleate Salt, and how are intermediates purified?

- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the ethanediamine backbone. Key steps include:

- Amine alkylation : Reacting 5-aminopentylamine with 4-methoxybenzyl chloride under basic conditions to introduce the methoxybenzyl group .

- Pyridine substitution : Coupling the intermediate with 2-pyridinyl derivatives using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as a coupling agent .

- Dimaleate salt formation : Treating the free base with maleic acid in ethanol to precipitate the dimaleate salt .

- Purification : Column chromatography (silica gel, eluent: chloroform/methanol gradients) or recrystallization (solvent: acetonitrile/water) is used to isolate high-purity intermediates .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxybenzyl protons at δ 3.8 ppm; pyridinyl signals in aromatic regions) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion for free base: ~430 Da) .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>98% required for pharmacological studies) .

- Thermogravimetric Analysis (TGA) : Determines hygroscopicity and salt stability by monitoring mass loss under heating .

Q. How is the biological activity of this compound assessed in preliminary studies?

- Methodological Answer :

- In vitro assays : Screen against target receptors (e.g., GPCRs, kinases) using fluorescence polarization or radioligand binding assays .

- Dose-response curves : Calculate IC₅₀ values (e.g., µM range for kinase inhibition) via nonlinear regression analysis .

- Cytotoxicity testing : Use MTT assays on human cell lines (e.g., HEK-293) to evaluate safety margins .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound’s synthesis?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates for alkylation steps, reducing trial-and-error experimentation .

- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways, minimizing side-product formation .

- Solvent Optimization : COSMO-RS simulations select solvents (e.g., acetonitrile vs. DMF) based on solubility and reaction kinetics .

Table 1 : Computational Parameters for Reaction Optimization

| Parameter | Value/Model | Reference |

|---|---|---|

| DFT Functional | B3LYP/6-31G(d) | |

| Solvent Model | COSMO-RS | |

| Transition State Search | Nudged Elastic Band |

Q. What experimental design strategies resolve contradictions in reactivity data for this compound?

- Methodological Answer :

- Factorial Design : Use a 2^k factorial approach (factors: temperature, pH, catalyst loading) to identify interactions causing variability in yields .

- Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., pH vs. reaction rate) to pinpoint optimal conditions .

- Robustness Testing : Introduce deliberate perturbations (e.g., ±5% reagent stoichiometry) to assess reproducibility .

Q. How does the dimaleate salt form influence degradation kinetics under varying storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation via HPLC .

- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life (e.g., activation energy ~85 kJ/mol for hydrolysis) .

- Salt Stability Comparison : Contrast degradation rates of dimaleate vs. hydrochloride salts using accelerated stability protocols .

Q. What challenges arise when scaling up synthesis from milligram to kilogram quantities?

- Methodological Answer :

- Heat Transfer Limitations : Use microreactors or continuous flow systems to manage exothermic alkylation steps .

- Crystallization Control : Implement seeded cooling crystallization to ensure uniform particle size (D90 < 50 µm) .

- Byproduct Management : Optimize membrane separation (e.g., nanofiltration) to remove unreacted amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.